Lipophilicity (XLogP3) Differentiation Against the 2-Methoxyethyl Analog: Impact on Predicted Membrane Permeability
The target compound exhibits a computed XLogP3-AA of 2.7 — a value substantially higher than that of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide (XLogP3 = 0.5). This 2.2 log unit difference indicates markedly greater lipophilicity, which is predicted to enhance passive membrane permeability while potentially reducing aqueous solubility relative to the more polar 2-methoxyethyl analog [1] [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 [1] |
| Comparator Or Baseline | N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide: XLogP3-AA = 0.5 [2] |
| Quantified Difference | ΔXLogP3 = +2.2 log units (5.4-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A compound with XLogP3 > 2 typically possesses superior passive membrane permeability, making it a more suitable candidate for cell-based assays and intracellular target engagement studies compared to a low-lipophilicity analog.
- [1] PubChem. (2026). Compound Summary for CID 18588618, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(methylthio)phenyl)oxalamide. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 2291343, N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide. National Center for Biotechnology Information. View Source
